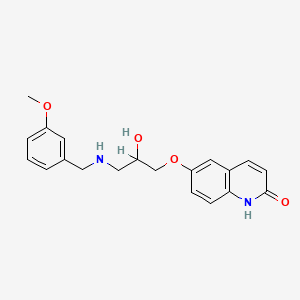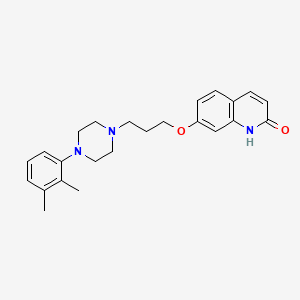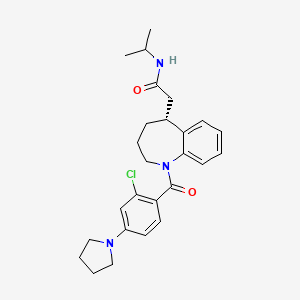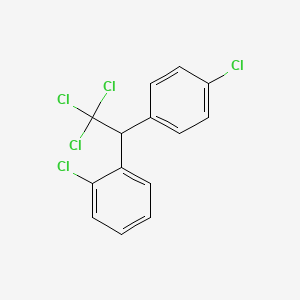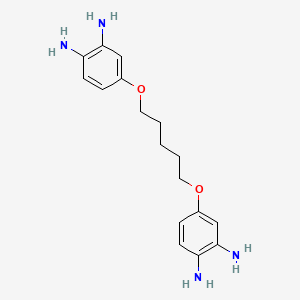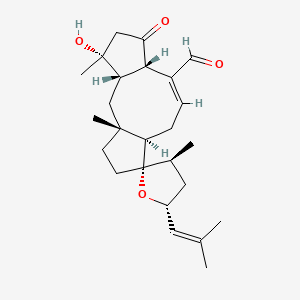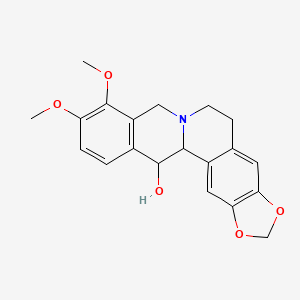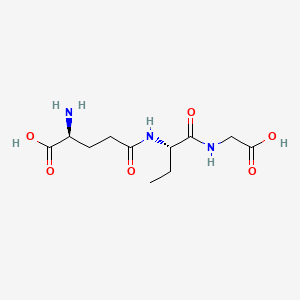![molecular formula C8H16O4 B1677515 3-[2-(2-Methoxyethoxy)ethoxy]propanal CAS No. 356066-46-1](/img/structure/B1677515.png)
3-[2-(2-Methoxyethoxy)ethoxy]propanal
Descripción general
Descripción
“3-[2-(2-Methoxyethoxy)ethoxy]propanal” is a chemical compound with the molecular formula C8H16O4 . It has an average mass of 176.21 Da and a monoisotopic mass of 176.104859 Da . It is also known by other names such as “Propanal, 3-(2-methoxyethoxy)-” and "Mepeg aldehyde" .
Molecular Structure Analysis
The molecular structure of “3-[2-(2-Methoxyethoxy)ethoxy]propanal” consists of a propanal group (a three-carbon aldehyde) with a methoxyethoxyethoxy group attached to the third carbon . The presence of the aldehyde group and the ether groups may influence its reactivity and physical properties .Aplicaciones Científicas De Investigación
Electrolyte Additive for Lithium-Ion Batteries
This compound, also known as {3- [2- (2-methoxyethoxy) ethoxy]-propyl} triethoxysilane (TESM2), has been synthesized and used as an electrolyte additive to improve the performances of lithium-ion batteries (LIBs). The electrochemical properties of the electrolyte with different contents of TESM2 were characterized by ionic conductivity measurement, galvanostatic charge/discharge test of graphite/Li half cells, and electrochemical impedance spectroscopy .
Formation of Solid Electrolyte Interphase (SEI) Film
TESM2 is effectively involved in the formation of SEI film on the surface of the graphite anode. The structure and components of the SEI film critically determine the stability of SEI film, and thus have a great impact on the performance of LIBs .
Enhancing Cycling Performances and C-rate Capabilities of LIBs
Both the cycling performances and C-rate capabilities of graphite/Li half cells were significantly improved with an optimized content of 15% TESM2 in the electrolyte .
Synthesis of Glycolated Polythiophene
The compound has been used in the synthesis of glycolated polythiophene, which is a high-performing material for organic electrochemical transistors (OECTs) .
Bioelectronics Applications
Conjugated polymers with ethylene glycol side chains, such as 3-[2-(2-Methoxyethoxy)ethoxy]propanal, are emerging as ideal materials for bioelectronics, particularly for application in OECTs .
Development of High-Performing OECT Devices
To achieve a high-performing OECT device, carrier mobility, and ion transport of the polymer should be balanced in such a way that maximum transconductance is achieved along with good operational stability in ambient and aqueous environments and fast kinetics .
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-5-6-12-8-7-11-4-2-3-9/h3H,2,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBOVOZENLKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459752 | |
| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methoxyethoxy)ethoxy]propanal | |
CAS RN |
356066-46-1 | |
| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



